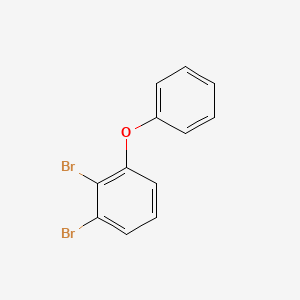

2,3-Dibromodiphenyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-3-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYRXXKXOULVAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=CC=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201334117 | |

| Record name | 1,2-Dibromo-3-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53563-56-7, 446254-14-4 | |

| Record name | Dibromodiphenyl ether (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053563567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromo-3-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L921VU5R3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization for Academic Research

Laboratory-Scale Synthesis of 2,3-Dibromodiphenyl Ether

The laboratory synthesis of specific PBDE congeners, including this compound, often involves multi-step processes that allow for precise control over the final bromine substitution pattern.

Bromination Strategies for Diphenyl Ether Derivatives

The direct bromination of diphenyl ether typically involves electrophilic aromatic substitution. wku.edu Various brominating agents and catalysts can be employed to introduce bromine atoms onto the phenyl rings. Common reagents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). The reaction conditions, such as the choice of solvent and the presence of a catalyst like a Lewis acid (e.g., aluminum tribromide), significantly influence the degree of bromination and the resulting isomer distribution. For instance, the use of bromodimethylsulfonium bromide has been reported to yield only monobrominated products, even with an excess of the brominating agent.

Alternative strategies involve the coupling of brominated precursors. One such method is the Ullmann condensation, which involves the reaction of a phenol (B47542) with a halogenated benzene (B151609) in the presence of a copper catalyst. google.com Another approach is the coupling of bromophenols with symmetrical brominated diphenyliodonium (B167342) salts, which has been shown to be a useful method for synthesizing a range of PBDE congeners from mono- to octaBDEs. researchgate.net Synthesis can also be achieved through diazotization of amino groups on diaminodiphenyl ethers, followed by substitution with bromine. diva-portal.org

A study on the degradation of 2,3,4-tribromodiphenyl ether (BDE 21) by nanoscale zerovalent iron particles identified this compound (BDE 5) as one of the debromination byproducts. nih.gov This suggests that reductive debromination of higher brominated congeners can be a pathway to obtaining lower brominated diphenyl ethers.

Control of Regioselectivity in Bromination Reactions

Achieving specific substitution patterns, such as the 2,3-dibromo configuration, requires careful control of regioselectivity. The ether oxygen and existing bromine substituents on the diphenyl ether molecule direct incoming electrophiles to specific positions on the aromatic rings. pearson.com The ether group is an ortho-, para-director, activating the rings for electrophilic substitution.

Computational methods, such as the RegioSQM method, can predict the most likely sites for electrophilic aromatic substitution by identifying the aromatic carbon atoms with the lowest free energies in chloroform. rsc.org For complex substrates, blocking more reactive sites can be a strategy to direct bromination to the desired position. rsc.org Selective bromination can also be achieved by starting with precursors that have directing groups, such as amino groups, which can later be removed or replaced. diva-portal.org For example, selective bromination of diaminodiphenyl ether followed by diazotization and substitution can yield specific hexa- or hepta-brominated congeners.

Purification Techniques for Dibromodiphenyl Ether Isomers

Following synthesis, the crude product is often a mixture of unreacted starting materials, various PBDE isomers, and byproducts. google.comwho.int Isolating the target isomer, like this compound, requires effective purification techniques.

Common methods for purification include:

Recrystallization: This technique is effective for separating crystalline solids based on differences in solubility. For example, recrystallization from hexane (B92381) has been used to purify 2,2'-dibromobiphenyl. chemicalbook.com

Chromatography: Column chromatography, including silica (B1680970) gel chromatography and gel permeation chromatography, is widely used to separate isomers with different polarities and sizes. who.intchemicalbook.com High-performance liquid chromatography (HPLC) can be used for preparative scale isolation of enriched fractions of target PBDEs. nih.gov

Digestion with a Solvent: A methanol (B129727) digestion procedure has been described for purifying 4,4'-dibromodiphenyl ether, where the crude product is agitated in refluxing methanol and then cooled to recover the purified product by filtration. google.com

The purity of the final product is typically confirmed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net

Synthesis of Related Brominated Diphenyl Ether Congeners and Derivatives for Comparative Studies

The synthesis of a wide array of PBDE congeners and their metabolites is essential for comparative toxicological studies and for understanding their environmental fate. nih.gov

Preparation of Hydroxylated and Sulfated PBDE Metabolites

Hydroxylated PBDEs (OH-PBDEs) and sulfated PBDEs are known metabolites of PBDEs in various organisms, and some are also natural products. mdpi.comnih.gov There is growing concern that these metabolites may be more biologically active than their parent compounds. mdpi.comescholarship.org

Hydroxylated PBDEs (OH-PBDEs): The synthesis of OH-PBDEs is crucial for providing authentic standards for their detection and for toxicological evaluation. researchgate.netnih.gov Synthetic routes often involve coupling reactions, oxidation, and bromination. researchgate.net For example, OH-PBDEs can be synthesized by the coupling of bromophenols with brominated diphenyliodonium salts. Another approach involves the demethylation of methoxylated PBDEs (MeO-PBDEs).

Sulfated PBDEs: Recent studies suggest that OH-PBDEs can be further metabolized to form PBDE sulfates. nih.gov To study these metabolites, sulfated conjugates of bromophenols, which are potential breakdown products of PBDEs, have been synthesized. For example, 2,4-dibromophenyl sulfate (B86663) and 2,4,6-tribromophenyl (B11824935) sulfate have been prepared for use as analytical standards. acs.org The synthesis allows for the development of analytical methods to directly quantify these phase II metabolites in biological samples like urine. acs.org Molecular docking studies suggest that the replacement of a hydroxyl group with a sulfate group may lead to stronger interactions with proteins like thyroid hormone transport proteins. nih.gov

Table of Synthetic Approaches for PBDEs and Derivatives

| Compound Type | General Synthetic Strategy | Key Reagents/Methods | Purpose of Synthesis |

|---|---|---|---|

| PBDE Congeners | Electrophilic Aromatic Bromination | Br₂, NBS, Lewis acids | Reference standards, toxicological studies |

| Ullmann Condensation | Phenols, Halogenated benzenes, Cu catalyst | Isomer-specific synthesis | |

| Diazotization of Amines | Diaminodiphenyl ethers, NaNO₂, HBr | Regiocontrolled synthesis | |

| Hydroxylated PBDEs | Coupling Reactions | Bromophenols, Diphenyliodonium salts | Metabolite standards, toxicological testing |

| Demethylation | Methoxylated PBDEs | Access to specific OH-PBDE isomers |

| Sulfated PBDEs | Sulfation of Hydroxylated Precursors | Bromophenols, Sulfating agents | Metabolite standards, analytical methods |

Environmental Occurrence and Spatiotemporal Distribution

Detection and Quantification in Environmental Compartments

As persistent organic pollutants, PBDEs are found throughout the environment. accustandard.com Their low water solubility and tendency to adsorb to organic matter mean they are frequently detected in solid matrices like soil, sediment, and sewage sludge, as well as in air, water, and biological tissues. accustandard.compops.int

Polybrominated diphenyl ethers are commonly detected in soil and sediment samples worldwide. accustandard.comacs.org Their chemical properties cause them to partition readily into these solid environmental compartments. pops.int Studies have documented the presence of a range of PBDE congeners in sediments from various locations, including the Great Lakes region. pops.intacs.org For instance, in Lake Superior sediments, concentrations of the sum of several di- to penta-BDE congeners were found to range from 2.7 to 91 µg/kg organic carbon. pops.int Specific analysis of Lake Ontario tributaries found total PBDEs in sediment samples ranging from approximately 12 to 430 µg/kg dry weight, with tetra- to hexa-BDEs accounting for about 5 to 49 µg/kg dry weight. pops.int While these studies often focus on the most abundant congeners like BDE-47, BDE-99, and BDE-209, the presence of these compounds indicates the potential for other congeners, including 2,3-dibromodiphenyl ether, to also be present. pops.intacs.org The degradation of more highly brominated ethers in anaerobic soil and sediment environments can also serve as a source for less-brominated congeners. asm.org

Table 1: PBDE Concentrations in North American Sediments

| Location | PBDE Congeners | Concentration Range (dry weight) |

|---|---|---|

| Lake Ontario Tributaries | Total PBDEs (tri- to deca-BDEs) | 12 - 430 µg/kg |

| Lake Ontario Tributaries | Tetra- to Hexa-BDEs | 5 - 49 µg/kg |

| Lake Superior | BDE-209 | 4 - 17 ng/g |

| Lake Superior | ΣPBDEs (excluding BDE-209) | 0.49 - 3.1 ng/g |

Data sourced from studies on Great Lakes sediments, highlighting the prevalence of various PBDE congeners. pops.intacs.org

PBDEs are consistently detected in various aqueous environments, including surface water and wastewater. accustandard.com Their presence in wastewater is significant, as treatment plants can act as a pathway for these compounds into the wider environment, primarily through sorption to sludge. pops.int For example, total PBDE concentrations in biosolids from municipal wastewater treatment plants in southern Ontario were found to be between 1,700 to 3,500 µg/kg dry weight. pops.int Studies have specifically investigated the presence and removal of dibromodiphenyl ethers from water. One study evaluated the use of low-cost adsorbents to remove 4-Dibromodiphenyl ether (BDE-3) and 4,4′-dibromodiphenyl ether (BDE-15) from aqueous solutions, indicating their occurrence in water systems. mdpi.com The detection of various PBDEs in water and wastewater suggests that this compound may also be present in these compartments. accustandard.comnih.gov

PBDEs are present in the atmosphere, often bound to particulate matter, which allows for long-range transport to remote regions like the Arctic. pops.intpops.int Indoor environments can have particularly elevated concentrations due to the off-gassing of flame retardants from electronic equipment, furniture, and textiles. bioline.org.br A study of airborne PBDEs in a college computer classroom in Taiwan detected thirty different congeners. bioline.org.br The total indoor concentration averaged 125.0 pg/m³. bioline.org.br Among the detected compounds were dibromodiphenyl ethers, with 2,4-dibromodiphenyl ether found at a concentration of 10.3 pg/m³. bioline.org.br The presence of these related congeners in indoor air highlights a potential source and pathway for human and environmental exposure. bioline.org.br The estimated atmospheric half-life for the highly brominated BDE-209 is 94 days, but this can be extended when the compound is adsorbed to particles, facilitating its widespread distribution. pops.int

Occurrence in Aqueous Environments (Water, Wastewater)

Levels in Biota (Non-human)

The lipophilic (fat-loving) nature of PBDEs leads to their accumulation in the tissues of living organisms, a process known as bioaccumulation. acs.org They have been detected in a wide range of wildlife globally. accustandard.compops.int

PBDEs are readily bioavailable and can accumulate in organisms from the surrounding water, sediment, and through their diet. industrialchemicals.gov.au The tendency of a chemical to accumulate from water is measured by the bioconcentration factor (BCF), while the bioaccumulation factor (BAF) accounts for all exposure routes. industrialchemicals.gov.au The high octanol-water partition coefficients (log Kow) of PBDEs, which are often above 6, indicate a strong potential for bioaccumulation in the fatty tissues of organisms. nih.gov

Research has shown that different PBDE congeners accumulate differently in various tissues. For instance, one study confirmed a preferential accumulation of dibromodiphenyl ether in the gills of carp (B13450389) (Carassius auratus). mdpi.com Another investigation into the biotransformation of 4,4'-dibromodiphenyl ether (BDE-15) in crucian carp found that it primarily concentrated in the gill and liver. researchgate.net The ability of organisms to metabolize and debrominate higher brominated PBDEs can also influence the congener patterns observed in their tissues, potentially leading to the formation of lower brominated compounds like dibromodiphenyl ethers. industrialchemicals.gov.aunih.gov

The distribution and concentration of PBDE congeners in the environment show significant spatial and temporal variations. Levels are often highest in urban and industrialized areas. pops.int Temporal trend studies, particularly in wildlife from the Great Lakes and the Arctic, have shown increasing concentrations of many PBDE congeners from the 1980s until the early 2000s, corresponding with their increased use in commercial products. pops.intnih.gov

In herring gulls from the Great Lakes, spatial trends in the concentrations of non-PBDE flame retardants were observed, indicating variable exposure across the region. nih.gov In aquatic food webs in the Yangtze River Delta, BDE-209, BDE-153, and BDE-47 were the major congeners found in biota, with total PBDE concentrations ranging from 2.36 to 85.8 ng/g lipid weight depending on the species. mdpi.com The predominance of certain congeners often reflects the composition of the commercial PBDE mixtures that were used most heavily in a given region. For example, the widespread use of a technical mixture known as Deca-BDE has led to BDE-209 being a dominant congener in many recent environmental samples. mdpi.com

Table 2: Dominant PBDE Congeners in Biota from Various Studies

| Study Location/Species | Dominant Congeners Detected | Key Findings |

|---|---|---|

| Yangtze River Delta, China / Aquatic Food Web | BDE-209, BDE-153, BDE-47 | Concentrations varied by species and dietary habits. mdpi.com |

| Great Lakes, North America / Herring Gulls | Various PBDEs & other BFRs | Spatial trends observed, indicating localized sources. nih.gov |

| Canadian Arctic / Biota | Tetra- and Penta-BDEs | Exponential increases were observed from 1981 to 2000. pops.int |

| Vancouver, Canada / Harbour Porpoise | Tetra-BDEs | A tetra-BDE congener accounted for over half the total PBDEs. pops.int |

This table summarizes findings on the distribution of various PBDE congeners in biota, reflecting regional usage patterns and environmental fate.

Environmental Fate and Transformation Pathways

Degradation Mechanisms

The breakdown of 2,3-Dibromodiphenyl ether in the environment is primarily governed by specific degradation mechanisms, notably reductive debromination and microbial transformation. These processes involve the removal of bromine atoms from the diphenyl ether structure, leading to the formation of less brominated and potentially less toxic compounds.

Reductive Debromination Processes

Reductive debromination is a key chemical process in the degradation of polybrominated diphenyl ethers (PBDEs), including this compound. This reaction involves the removal of bromine atoms and their replacement with hydrogen atoms, effectively reducing the level of bromination of the parent molecule.

Nanoscale zerovalent iron (nZVI) has been identified as a highly effective agent for the reductive debromination of PBDEs. nih.govnih.gov As a strong reducing agent, nZVI can donate electrons to the PBDE molecule, facilitating the cleavage of carbon-bromine (C-Br) bonds. nih.gov This process successfully transforms this compound and other PBDEs into compounds with fewer bromine atoms, and in some cases, can lead to the completely debrominated diphenyl ether. nih.govnih.govresearchgate.net The reaction between PBDEs and nZVI is typically assumed to follow pseudo-first-order kinetics. nih.govnih.gov Studies have shown that nZVI particles can effectively debrominate various PBDEs, including di-BDEs, into their lower brominated forms. nih.gov

The debromination of this compound (BDE-5) by agents like nZVI predominantly occurs through a stepwise process. nih.govnih.gov In this mechanism, the parent molecule loses one bromine atom at a time, transitioning from an n-bromo- to an (n-1)-bromodiphenyl ether. nih.govnih.gov For 2,3-diBDE, this results in the formation of monobromodiphenyl ether congeners as primary daughter products. Specifically, the removal of the bromine at the 3-position (meta) yields 2-monobromodiphenyl ether (BDE-1), while removal of the bromine at the 2-position (ortho) yields 3-monobromodiphenyl ether (BDE-2). Research indicates that for di-BDEs with two adjacent bromines, such as 2,3-diBDE, a simultaneous multistep debromination might also be plausible, though stepwise removal is considered the dominant pathway. nih.govnih.gov These monobrominated products can then be further debrominated to form diphenyl ether, the fully debrominated parent compound. nih.govresearchgate.net

Table 1: Debromination Products of this compound (BDE-5)

| Parent Compound | Primary Daughter Product(s) | Final Product |

|---|---|---|

| This compound (BDE-5) | 2-Monobromodiphenyl ether (BDE-1), 3-Monobromodiphenyl ether (BDE-2) | Diphenyl ether |

The position of the bromine atoms on the phenyl rings significantly influences their susceptibility to reductive debromination. nih.gov Theoretical and experimental studies have established a clear positional preference for debromination by nZVI, which follows the general trend: meta ≫ para ≥ ortho. nih.govresearchgate.net The bromine atom at the meta-position is the most susceptible to removal, followed by the para-position, with the ortho-position being the most resistant. nih.gov This heightened reactivity at the meta-position is attributed to electronic effects; the combined influence of the ether bond and other bromine atoms may render the meta-position more vulnerable to electron attack compared to the ortho or para positions. nih.gov In the case of this compound, which has bromines at both an ortho- and a meta-position, the meta-bromine is preferentially removed during debromination. nih.gov

Stepwise Debromination and Daughter Product Formation

Microbial Transformation and Biodegradation

In addition to chemical processes, microorganisms play a role in the transformation of PBDEs. nih.govnih.gov Both aerobic and anaerobic bacteria have demonstrated the ability to degrade or transform these compounds, although the effectiveness often depends on the degree of bromination and the specific bacterial strains involved. nih.govfrontiersin.org The hydrophobicity of PBDEs can impede their bioavailability to microorganisms, which presents a challenge for bioremediation efforts. nih.gov

Several bacterial strains have been identified that can biotransform various PBDE congeners, particularly those with lower levels of bromination. nih.gov While studies may not always focus specifically on this compound, the transformation of other di-BDEs provides insight into the capabilities of these microbes.

For example, the polychlorinated biphenyl (B1667301) (PCB)-degrading bacteria Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400 have been shown to transform a range of mono- through penta-BDEs. nih.gov Another strain, Rhodococcus sp. RR1, was able to partially transform di-BDE 7 (2,4-dibromodiphenyl ether), suggesting a capacity to act on di-brominated congeners. nih.gov Similarly, Sphingomonas sp. strain PH-07 has been observed to transform 2,4-dibromodiphenyl ether. nih.gov Stenotrophomonas sp. strain WZN-1, isolated from an e-waste recycling area, demonstrated the ability to degrade decabromodiphenyl ether (BDE-209) into several lower brominated congeners, including tri-BDEs. nih.gov Pseudomonas aeruginosa has also been reported to biodegrade BDE-209. researchgate.net

Table 2: Examples of Bacterial Strains Involved in PBDE Biotransformation

| Bacterial Strain | PBDE Congeners Transformed | Transformation Condition |

|---|---|---|

| Rhodococcus jostii RHA1 | Mono- through Penta-BDEs | Aerobic |

| Burkholderia xenovorans LB400 | Mono- through Hexa-BDEs | Aerobic |

| Rhodococcus sp. RR1 | Mono-BDE 3 and Di-BDE 7 | Aerobic |

| Sphingomonas sp. PH-07 | 4-bromo-, 2,4-dibromo-, 4,4′-dibromodiphenyl ether | Aerobic |

| Stenotrophomonas sp. WZN-1 | Deca-BDE 209 | Aerobic |

| Pseudomonas aeruginosa | Deca-BDE 209 | Aerobic |

Metabolic Pathways and Intermediate Products

The metabolic transformation of polybrominated diphenyl ethers (PBDEs), including lower-brominated congeners like this compound, is a critical area of research for understanding their persistence and potential toxicity. While specific studies on this compound are limited, research on related congeners provides insight into the likely metabolic routes, which primarily involve hydroxylation, reductive debromination, and ether bond cleavage.

Bacterial degradation offers a significant pathway for the breakdown of lower-brominated PBDEs. Studies on Cupriavidus sp. WS, a bacterium capable of degrading diphenyl ether and its brominated derivatives, have elucidated a sequential enzymatic process. nih.gov This process is believed to be applicable to congeners like this compound. The degradation is initiated by the bphA gene product, a biphenyl 2,3-dioxygenase, which transforms the parent compound. The resulting dihydrodiol product is then dehydrogenated by the bphB gene product (cis-2,3-dihydrobiphenyl-2,3-diol dehydrogenase) to form a dihydroxylated intermediate, such as 2,3-dihydroxydiphenyl ether. nih.gov Subsequently, the bphC gene product, biphenyl-2,3-diol (B71989) 1,2-dioxygenase, cleaves the ether bond of this intermediate, breaking it down into simpler compounds like phenol (B47542) and 2-pyrone-6-carboxylic acid. nih.gov

In aquatic organisms, metabolism can proceed through different pathways. Research on crucian carp (B13450389) (Carassius auratus) exposed to 4,4'-dibromodiphenyl ether (BDE-15) identified debromination, hydroxylation, and cleavage of the diphenyl ether bond as the three primary metabolic routes. researchgate.net This suggests that this compound could undergo similar transformations, leading to the formation of monobrominated diphenyl ethers, hydroxylated dibromodiphenyl ethers (OH-BDEs), and bromophenols. researchgate.net Theoretical studies on the reductive debromination of various PBDE congeners, including this compound (BDE-5), support the likelihood of this pathway. mdpi.com The metabolism of the more studied 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) in chickens also shows pathways of mono-oxidation and debromination, further indicating these are common transformation routes for PBDEs in biota. acs.org

Table 1: Potential Metabolic Pathways and Products for Dibromodiphenyl Ethers This table is generated based on findings from related PBDE congeners and theoretical studies.

| Organism/System | Metabolic Process | Key Enzymes/Reactants | Potential Intermediate/Final Products | Source |

|---|---|---|---|---|

| Bacteria (Cupriavidus sp. WS) | Dioxygenation & Dehydrogenation | BphA, BphB | 2,3-Dihydroxydiphenyl ether | nih.gov |

| Bacteria (Cupriavidus sp. WS) | Ether Bond Cleavage | BphC | Phenol, 2-Pyrone-6-carboxylic acid | nih.gov |

| Fish (Carassius auratus) | Oxidation | Cytochrome P450 monooxygenases | Hydroxylated dibromodiphenyl ethers (OH-BDEs) | researchgate.net |

| Fish (Carassius auratus) | Reductive Debromination | - | Monobromodiphenyl ethers | researchgate.net |

| Fish (Carassius auratus) | Ether Bond Cleavage | - | Bromophenols | researchgate.net |

Photolytic Degradation Processes

Photolytic degradation is a major abiotic transformation process for PBDEs in the environment, particularly in atmospheric and aquatic systems exposed to sunlight. This process typically involves reductive debromination, where bromine atoms are sequentially removed from the diphenyl ether structure. The rate and products of photodegradation are influenced by the degree of bromination and the surrounding environmental matrix.

Studies have shown that highly brominated congeners like decabromodiphenyl ether (BDE-209) can degrade under solar irradiation to form a multitude of lower-brominated congeners, including tri-, tetra-, and pentabromodiphenyl ethers. acs.org While specific product identification for the photolysis of this compound is not detailed in the available literature, the established pathway for other PBDEs is reductive debromination. nih.gov Therefore, the primary photolytic degradation products of this compound would be expected to be monobromodiphenyl ethers and, ultimately, diphenyl ether.

The presence of organic matter, such as humic acids in water, can influence photodegradation rates. For instance, the photolytic degradation of BDE-209 was found to be slower in an aqueous solution containing humic acid compared to pure water, suggesting that sorption to dissolved organic matter can reduce the availability of the compound for photochemical reactions. nih.gov UV photolysis has been demonstrated as an effective step in the sequential treatment of PBDEs, where initial UV irradiation breaks down highly brominated congeners, making the resulting products more amenable to subsequent biodegradation. nih.gov

Table 2: Key Aspects of PBDE Photodegradation

| PBDE Congener Group | Primary Process | Typical Products | Influencing Factors | Source |

|---|---|---|---|---|

| Highly Brominated (e.g., Nona-BDEs) | Reductive Debromination | Octa- and Hepta-BDEs | Solvent matrix, sunlight intensity | nih.gov |

| Decabromodiphenyl Ether (BDE-209) | Reductive Debromination | Nona- to Tri-BDEs | Solar irradiation flux, solvent | acs.org |

Environmental Transport and Modeling

The environmental transport of this compound, like other PBDEs, is governed by its physicochemical properties, such as low water solubility and a high octanol-water partition coefficient (log Kow). These characteristics dictate its partitioning behavior among different environmental compartments, including air, water, soil, and sediment.

Multimedia Fugacity Modeling for PBDEs

Multimedia fugacity models are essential tools for predicting the environmental fate and distribution of persistent organic pollutants like PBDEs. envchemgroup.com These models use the concept of fugacity, or "escaping tendency," to describe the movement of a chemical between environmental compartments until equilibrium is approached. envchemgroup.com

Level III fugacity models, which assume a non-equilibrium, steady-state condition, have been applied to PBDEs. pops.int Modeling for pentaBDE mixtures indicates that if released into water, the vast majority of the substance is expected to partition to the sediment compartment. pops.intpic.int A case study modeling PBDEs in Lake Thun, Switzerland, provided more specific predictions for different homologue groups. For dibromodiphenyl ethers (Di-BDE), it was estimated that while they are transported through water, the bulk of their mass resides in the solid sediment, with only about 17% of the total mass remaining in the water compartment. ethz.ch These models are crucial for assessing the long-term behavior and final sink of these contaminants in the environment. envchemgroup.comethz.ch

Table 3: Predicted Environmental Partitioning of PBDEs from Fugacity Modeling

| PBDE Group | Release Compartment | Primary Sink Compartment | Predicted Distribution | Source |

|---|---|---|---|---|

| PentaBDE | Water | Sediment | Almost all of the substance partitions to sediment. | pops.intpic.int |

| PentaBDE | Soil | Soil | The substance remains almost exclusively in the soil. | pops.int |

| Di-BDE | Lake System (Water) | Sediment | ~83% in solid sediment, ~17% in the water compartment. | ethz.ch |

| Tri-BDE | Lake System (Water) | Sediment | ~89% in solid sediment, ~11% in the water compartment. | ethz.ch |

Sedimentation and Air-Water Exchange Dynamics

Sedimentation is a dominant process controlling the fate of PBDEs in aquatic systems. Due to their hydrophobicity and low water solubility, PBDEs readily adsorb to suspended organic particles, which eventually settle out of the water column and accumulate in the sediment. pops.intethz.ch This process effectively makes sediments the primary environmental sink for these compounds. Modeling of Lake Thun showed that the main exit pathway for PBDEs from the water column is sedimentation. ethz.ch

Air-water exchange is another critical transport dynamic. Lower brominated congeners, including dibromodiphenyl ethers, can enter waterways through atmospheric deposition and surface runoff. researchgate.net The direction of flux between air and water is complex. Modeling suggests that for lower brominated congeners (up to tri-BDE), the air-water exchange is primarily controlled by the water-side exchange velocity. ethz.ch In contrast, the exchange for more highly brominated congeners is limited by the air-side exchange velocity. ethz.ch Field studies in Narragansett Bay detected lower brominated PBDEs (di- to tetra-BDEs) in surface water, with sources suggested to include a combination of air-water exchange, runoff, and wastewater effluent. researchgate.net This indicates an ongoing dynamic exchange where these compounds are supplied to aquatic systems from both atmospheric and terrestrial sources, with subsequent partitioning to sediment.

Analytical Characterization in Environmental Matrices

Extraction and Sample Preparation Methodologies for PBDEs

The initial and critical step in the analysis of PBDEs from environmental samples is the extraction and subsequent cleanup of the analytes. The choice of method depends heavily on the sample matrix, which can range from water, soil, and sediment to biological tissues. well-labs.com

For solid and semi-solid samples, including soil and sediment, a common approach involves spiking the sample with isotopically labeled standards, mixing with a drying agent like anhydrous sodium sulfate (B86663), and then performing extraction. well-labs.com Soxhlet extraction is a widely used technique, often employing solvents such as toluene (B28343) or a mixture of hexane (B92381) and dichloromethane. well-labs.comthermofisher.cn For instance, in the analysis of sediment and sludge, samples can be extracted with toluene for 24 hours using a Soxhlet apparatus. thermofisher.cn Another effective solvent mixture for extraction from cream samples is a combination of hexane, methylene (B1212753) chloride, and methanol (B129727). researchgate.net

Liquid samples, such as water, are typically extracted using solid-phase extraction (SPE) or liquid-liquid extraction. well-labs.com For biological matrices like blood or tissue, the process often begins with homogenization and the addition of labeled internal standards. well-labs.comnih.gov This is followed by extraction with organic solvents. For example, blood samples can be treated with ammonium (B1175870) sulfate and methanol before extraction with a hexane/diethyl ether mixture. nih.gov

Following extraction, a cleanup step is essential to remove interfering co-extracted substances like lipids. well-labs.com This purification can be achieved through various chromatographic techniques, such as gel permeation chromatography or the use of silica (B1680970) gel, alumina (B75360), or Florisil columns. well-labs.comthermofisher.cn For example, extracts from sediment and sludge have been successfully purified using a basic alumina column. thermofisher.cn

Chromatographic Separation Techniques

Gas chromatography (GC) is the standard and most effective technique for separating PBDE congeners, including 2,3-dibromodiphenyl ether, prior to their detection. thermofisher.cn The separation is typically achieved based on the boiling points and polarity of the different congeners.

Gas Chromatography (GC) Applications

The use of capillary GC columns is fundamental to achieving the high resolution required for PBDE analysis. Non-polar columns, such as those with a 5% diphenyl stationary phase, are commonly employed, which separate the congeners in order of their degree of bromination. lcms.cz For a comprehensive analysis of PBDEs, from mono- to deca-brominated congeners, specific GC columns and conditions are optimized. For instance, a 15m DB1-HT column has been found suitable for the analysis of hepta- to deca-brominated congeners, while a DB5-ms column is preferred for mono- to hexa-brominated PBDEs. osti.gov Shorter columns (e.g., 15 meters) are often recommended for the analysis of more thermolabile, higher-brominated congeners like Deca-BDE. lcms.cz

Challenges in Chromatographic Resolution of Congeners

A significant challenge in the GC analysis of PBDEs is the co-elution of certain congeners, which can complicate their individual quantification. thermofisher.com One of the most well-known "critical pairs" is BDE-49 and BDE-71, which are often difficult to separate chromatographically. thermofisher.comthermofisher.cn Achieving baseline separation of all 209 possible PBDE congeners is a complex task. However, modern GC columns and optimized temperature programs have greatly improved the resolution of many congeners, including the critical pair of BDE-49 and BDE-71, in run times of less than 11 minutes. thermofisher.comthermofisher.cn

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS), particularly when coupled with high-resolution gas chromatography (HRGC), is the definitive technique for the detection and quantification of PBDEs due to its high sensitivity and selectivity. thermofisher.comlcms.cz

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)

HRGC/HRMS is considered the gold standard for the analysis of PBDEs, providing the necessary selectivity to distinguish target analytes from matrix interferences. thermofisher.comwell-labs.comepa.gov This technique allows for the monitoring of two exact mass-to-charge ratios (m/z) for each level of bromination, which significantly enhances the confidence in compound identification. well-labs.com The identification of a specific BDE congener is confirmed by comparing its GC retention time and the ion-abundance ratio of the two monitored m/z values with those of an authentic standard. epa.gov

Table 1: Key Parameters in HRGC/HRMS Analysis of PBDEs

| Parameter | Description | Significance |

|---|---|---|

| High Resolution | The ability of the mass spectrometer to distinguish between ions of very similar mass-to-charge ratios. | Reduces interferences from matrix components, leading to more accurate quantification and lower detection limits. thermofisher.com |

| Selected Ion Monitoring (SIM) | The mass spectrometer is set to detect only specific m/z values corresponding to the target analytes. | Increases sensitivity and selectivity by focusing the instrument's detection on the compounds of interest. researchgate.net |

| Retention Time | The time it takes for a compound to travel through the GC column to the detector. | A key parameter for the identification of specific congeners, when compared to known standards. epa.gov |

| Ion-Abundance Ratio | The ratio of the intensities of two characteristic ions for a specific compound. | Used to confirm the identity of the analyte by comparing the measured ratio to the theoretical or standard ratio. epa.gov |

Isotope Dilution and Internal Standard Quantitation

To ensure the accuracy and precision of quantitative results, isotope dilution and internal standard methods are widely employed in PBDE analysis. lcms.czscribd.com

Isotope Dilution: This technique involves adding a known amount of a stable isotopically labeled analog of the target compound (e.g., ¹³C-labeled PBDEs) to the sample before extraction. nih.govepa.govscribd.com These labeled standards behave almost identically to the native compounds throughout the extraction, cleanup, and analysis process. epa.gov By measuring the ratio of the native compound to its labeled analog in the final extract, it is possible to correct for any losses that occurred during sample preparation, leading to highly accurate quantification. epa.govepa.gov

Internal Standard Quantitation: In cases where a labeled analog for a specific congener is not available, the internal standard method is used. epa.gov A known amount of a compound that is chemically similar to the analytes but not present in the sample is added to the extract just before analysis. epa.gov This internal standard helps to correct for variations in injection volume and instrument response. epa.gov

Table 2: Comparison of Quantitation Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Isotope Dilution | A known amount of a labeled analog of the analyte is added to the sample at the beginning of the analytical procedure. epa.govscribd.com | Corrects for losses during all stages of sample preparation and analysis, providing high accuracy. epa.govepa.gov | Labeled standards can be expensive and are not available for all congeners. epa.gov |

| Internal Standard | A known amount of a non-native, chemically similar compound is added to the sample extract just before analysis. epa.gov | Corrects for variability in injection volume and instrument response. epa.gov | Does not account for losses during sample extraction and cleanup. |

Electron Capture Negative Ion Mass Spectrometry (ECNI-MS)

Electron Capture Negative Ion Mass Spectrometry (ECNI-MS) is a highly sensitive and selective analytical technique frequently employed for the determination of electronegative compounds like PBDEs in environmental samples. nih.govosti.gov The process operates on the principle of electron capture, where thermalized electrons are captured by sample molecules that have a high electron affinity, leading to the formation of negative ions. osti.gov This soft ionization method results in less fragmentation compared to more energetic techniques like Electron Ionization (EI), which can be advantageous for quantification. uni-saarland.de

When coupled with Gas Chromatography (GC), the method (GC/ECNI-MS) is particularly effective for analyzing halogenated compounds. nih.gov For PBDEs with seven or fewer bromine atoms, such as this compound, the resulting mass spectra are typically dominated by the bromide ion (Br⁻) at its characteristic isotope peaks of mass-to-charge ratio (m/z) 79 and 81. nih.govresearchgate.net The formation of HBr₂⁻ ions is also common in the ECNI spectra of these lower-brominated congeners. researchgate.net In contrast, more highly brominated ethers often show phenoxide ions from the cleavage of the ether linkage. researchgate.net

The choice of reagent gas in the ion source is critical. While methane (B114726) is traditionally used, nitrogen has been identified as a suitable alternative that offers several advantages. nih.gov Studies have shown that using nitrogen as the reagent gas can lead to higher sensitivity for the bromide ions, less contamination of the ion source, and a significantly increased filament lifetime. nih.gov An ion source temperature of 250°C and a nitrogen pressure of 7 Torr have been found to provide a high response for the m/z 79 and 81 ions for most polybrominated compounds. nih.gov

The identification and quantification of specific congeners are achieved through selected ion monitoring (SIM), where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. wm.eduepa.gov

| SIM Group | Monitored Ions (m/z) | Typical Target Analytes |

|---|---|---|

| 1 | 79.0, 81.0, 159.8, 160.8 | Lower-brominated BDEs |

| 2 | 79.0, 81.0, 406.7, 408.7 | Tetrabrominated BDEs (e.g., BDE-47) |

| 3 | 70.0, 81.0, 486.8, 488.8 | Pentabrominated BDEs (e.g., BDE-99) |

| 4 | 486.8, 488.8, 494.6, 496.6 | Hexabrominated BDEs (e.g., BDE-153) |

| 5 | 79.0, 81.0, 651.8, 653.8 | Heptabrominated BDEs (e.g., BDE-183) |

Method Validation and Quality Assurance in Environmental Monitoring

Rigorous method validation and a formal quality assurance (QA) program are essential for generating reliable and defensible data in the environmental monitoring of this compound and other PBDEs. epa.govwell-labs.com Standardized procedures, such as U.S. EPA Method 1614A, mandate a comprehensive quality system for any laboratory analyzing BDE congeners in environmental matrices. epa.gov

The minimum requirements of a quality assurance program include several key components:

Initial Demonstration of Laboratory Capability: Before analyzing any samples, a laboratory must demonstrate its ability to meet the performance criteria established by the analytical method. epa.govwell-labs.com

Method Detection Limits (MDLs) and Minimum Levels of Quantitation (MLs): Laboratories must determine the MDL, defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the analyte concentration is greater than zero. epa.govepa.gov The ML is the level at which the entire analytical system must give a recognizable signal and acceptable calibration point. epa.gov These limits are often dependent on the level of interferences and laboratory background rather than just instrumental limitations. well-labs.com

Analysis of Standards and Blanks: Continuous performance is monitored through the regular analysis of calibration standards, internal standards, and various types of blanks (e.g., method blanks, calibration blanks). epa.gov Method blanks are analyzed to assess potential contamination during the entire sample preparation and analysis process. epa.gov

Analysis of Spiked Samples: The quality of the data is evaluated by analyzing samples spiked with known quantities of labeled compounds (isotope dilution) or target analytes. epa.gov This helps to document data quality and assess the recovery and accuracy of the method for a specific matrix.

Interlaboratory Studies: Participation in interlaboratory comparison studies is a critical component of external quality control. researchgate.netnorman-network.net These studies allow laboratories to validate their analytical methods against those of other expert labs and ensure the quality and comparability of their results. researchgate.netnorman-network.net Such studies often involve the analysis of standard solutions and certified reference materials (CRMs), with laboratory performance evaluated using statistical tools like z-scores. norman-network.net

Quality Assurance Project Plan (QAPP): All analytical activities are typically governed by a QAPP, a formal document that outlines the procedures, performance criteria, and quality control measures that will be followed to ensure that the generated data meet the project's specific objectives. epa.gov

| QA/QC Element | Purpose | Source of Guidance |

|---|---|---|

| Method Blank | To assess laboratory contamination during sample processing and analysis. | epa.govepa.gov |

| Calibration Standards | To create a calibration curve for the quantification of target analytes. | epa.govdspsystems.eu |

| Isotope-Labeled Internal Standards | To quantify target analytes by isotope dilution and correct for recovery losses during sample preparation and analysis. | epa.govepa.gov |

| Method Detection Limit (MDL) Determination | To establish the lowest concentration of an analyte that can be reliably detected by the method. | well-labs.comepa.gov |

| Certified Reference Materials (CRMs) | To assess the accuracy and precision of the analytical method by analyzing a matrix with certified concentrations of target analytes. | norman-network.net |

| Interlaboratory Comparison Studies | To validate and harmonize analytical methodologies among different laboratories. | researchgate.netnorman-network.net |

Theoretical and Computational Investigations of 2,3 Dibromodiphenyl Ether

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for investigating the structure, reactivity, and properties of molecules like 2,3-dibromodiphenyl ether (BDE-5). acs.orgwavefun.com These computational methods, particularly Density Functional Theory (DFT), provide detailed insights into the electronic and geometric characteristics of such compounds. acs.orgresearchgate.net

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular structure and reactivity of polybrominated diphenyl ethers (PBDEs), including this compound. researchgate.netnih.gov DFT calculations, which incorporate electron correlation with fewer computational demands than other high-level methods, have been shown to provide results that are in good agreement with experimental data for related compounds. mdpi.com

Studies have employed various DFT methods, such as B3LYP, in conjunction with different basis sets like 6-31G(d), 6-31+G(d), 6-31G(d,p), and 6-311G(d,p), to optimize the geometries of PBDE congeners and their anionic forms. mdpi.com For instance, the B3LYP/6-311+G(d) method has been identified as particularly suitable for calculating the bond lengths in PBDEs, showing good agreement with experimental X-ray crystal structures. mdpi.com The accuracy of DFT models in predicting the geometry of similar compounds has been reported to be higher than that of semiempirical methods like PM3 and AM1. mdpi.com

The reactivity of this compound is significantly influenced by its electronic structure. DFT calculations reveal that the addition of an electron to the neutral molecule, forming an anion, can weaken the carbon-bromine (C-Br) bonds, making the compound susceptible to reductive debromination. mdpi.com The spin density distribution in the anionic form of BDE-5 indicates that the added electron is primarily localized on one of the bromine atoms, which is a key factor in the subsequent cleavage of the C-Br bond. mdpi.com

The conformational flexibility of brominated diphenyl ethers is a critical factor in their environmental behavior and biological activity. researchgate.net The conformation of these molecules is typically described by the torsion angles between the planes of the two phenyl rings and the C-O-C plane. psu.edu

Quantum chemical methods, including semiempirical (AM1), ab initio, and DFT, have been used to study the conformational properties of PBDEs. researchgate.net These studies indicate that most PBDE congeners, except for those with four bromine atoms in the ortho positions, are conformationally flexible due to low energy barriers for the interconversion of stable conformers. researchgate.netresearchgate.net

Based on the ortho-substitution pattern, the stable conformations of PBDEs can be categorized into three main types:

Twist type: Found in congeners with no ortho-bromine substituents. psu.edu

Skew type: Characteristic of congeners with 2,6-di-ortho-substitution, where one phenyl ring is nearly perpendicular to the C-O-C plane. psu.edu

Another twist type: Observed in the remaining congeners where the two torsion angles generally differ. psu.edu

For this compound, which has one ortho-bromine, its conformational properties would be crucial in determining its interactions with biological receptors and its environmental fate. nih.govethz.ch

Density Functional Theory (DFT) Studies on Structure and Reactivity

Electronic Properties and Reactivity Prediction

The electronic properties of this compound, as determined by computational methods, are key to understanding its reactivity, particularly in environmental degradation processes. mdpi.comgrafiati.com

The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a significant descriptor of a molecule's ability to accept an electron. mdpi.compsu.edu For PBDEs, a lower LUMO energy indicates a greater ease of accepting an electron, which is the initial step in reductive debromination. mdpi.comatlantis-press.com Theoretical studies have shown a strong correlation between the LUMO energy of PBDE congeners and their experimental reductive debromination rate constants when reacting with nanoscale zero-valent iron (nZVI). mdpi.com

Electron affinity (EA), the energy change when an electron is added to a neutral atom or molecule to form a negative ion, is another crucial property related to reactivity. chemrevlett.com Both adiabatic electron affinity (EAada), where the anion relaxes to its equilibrium geometry, and vertical electron affinity have been calculated for PBDEs. mdpi.com Similar to LUMO energy, a significant correlation has been found between the adiabatic electron affinities of PBDEs and their reductive debromination rates. mdpi.com This correlation provides strong evidence for an electron transfer mechanism in this reaction. mdpi.com

The table below presents the calculated LUMO energies and adiabatic electron affinities for this compound (BDE-5) using the B3LYP hybrid functional with different basis sets.

| Basis Set | LUMO Energy (Hartree) | Adiabatic Electron Affinity (eV) |

| B3LYP/6-31G(d) | -0.0198 | 0.44 |

| B3LYP/6-31+G(d) | -0.0271 | 0.54 |

| B3LYP/6-31G(d,p) | -0.0197 | 0.44 |

| B3LYP/6-311G(d,p) | -0.0216 | 0.46 |

| Data sourced from a theoretical study on the reductive debromination of polybrominated diphenyl ethers. mdpi.com |

Theoretical calculations can predict which bromine atom is most likely to be removed during a reaction, a concept known as regioselectivity. nih.govmdpi.com In the reductive debromination of PBDEs, the position of the cleaved C-Br bond in the optimized geometry of the anionic molecule is used as a probe for the most susceptible debromination site. mdpi.com

Upon accepting an electron, specific C-Br bonds in the PBDE anion elongate significantly, indicating their weakening and predisposition to cleavage. mdpi.com For this compound (BDE-5), calculations predict the elongation of the C-Br bond at the meta-position (position 3). This suggests that the primary debromination product would be 2-monobromodiphenyl ether (BDE-1). This theoretical prediction is consistent with the general trend observed in experiments, which shows a debromination preference of meta-Br > ortho-Br > para-Br. mdpi.com

Lowest Unoccupied Molecular Orbital (LUMO) Energy and Electron Affinity Correlations

Structure-Activity Relationship (SAR) for Environmental Behavior

Structure-Activity Relationship (SAR) models are valuable tools for predicting the environmental behavior and toxicity of chemicals based on their molecular structure. nih.govmun.ca For PBDEs, SAR studies have focused on understanding how the number and position of bromine atoms influence properties like bioaccumulation, toxicity, and degradation rates. nih.govnih.gov

The environmental persistence and fate of this compound are linked to its structural and electronic properties. ethz.ch The lipophilicity of PBDEs, which generally increases with the number of bromine atoms, contributes to their bioaccumulation in organisms. mdpi.com

Computational studies contribute to SAR by providing descriptors that can be correlated with experimental observations. For example, the calculated LUMO energies and electron affinities of PBDEs have been successfully used to develop quantitative structure-activity relationship (QSAR) models that predict their reductive debromination rates. mdpi.compsu.edu These models are crucial for assessing the environmental risk of the numerous PBDE congeners for which experimental data is scarce. psu.edu The neurotoxicity of PBDEs has also been linked to specific structural features, with congeners possessing two ortho-bromine substituents and lacking at least one para-bromine substituent showing higher activity towards ryanodine (B192298) receptors. nih.gov

Ecotoxicological Investigations Non Human Organisms

Aquatic Organism Studies

The potential for 2,3-dibromodiphenyl ether to adversely affect aquatic ecosystems is a key area of concern due to the compound's structural similarity to other persistent organic pollutants.

Effects on Algal Growth and Photosynthesis

A study investigating the acute toxicity of various PBDE congeners on the marine microalgae Platymonas subcordiformis and Dunaliella salina found that the toxicity of PBDEs tended to decrease as the number of bromine atoms in the molecule increased. For instance, the 96-hour median effective concentration (EC50) for tribromodiphenyl ether (BDE-28) was lower (indicating higher toxicity) than that for tetrabromodiphenyl ether (BDE-47) and pentabromodiphenyl ether (BDE-99) in P. subcordiformis.

In a study on the green alga Chlorella vulgaris, the biotoxicity of two dibromodiphenyl ether congeners, 4-bromodiphenyl ether (BDE-3) and 4,4'-dibromodiphenyl ether (BDE-15), was evaluated. The median effective concentration (EC50) values, which represent the concentration at which 50% of the algal population shows an adverse effect, were determined to be 7.24 mg·L⁻¹ for BDE-3 and 3.88 mg·L⁻¹ for BDE-15, respectively. mdpi.com This indicates that BDE-15 is more toxic to Chlorella vulgaris than BDE-3. These findings suggest that dibromodiphenyl ethers as a class are toxic to algae, although the specific effect of the 2,3-isomer remains to be determined.

Table 1: Algal Toxicity of select Dibromodiphenyl Ether Congeners

Sediment Toxicity Assessments

Specific sediment toxicity assessments for this compound are not currently available in published research. Studies on PBDEs in sediments have often focused on commercial mixtures or more highly brominated congeners. For example, prolonged sediment toxicity tests have been conducted with the oligochaete Lumbriculus variegatus for commercial pentabromodiphenyl ether (PentaBDE), octabromodiphenyl ether (OctaBDE), and decabromodiphenyl ether (DecaBDE) formulations. publications.gc.ca In these studies, L. variegatus showed no adverse effects when exposed to the highest tested concentrations of commercial OctaBDE and DecaBDE, which were 1271 mg/kg and 4536 mg/kg dry weight, respectively. publications.gc.ca However, the lowest observed effect concentration (LOEC) for commercial PentaBDE was 6.3 mg/kg dry weight for L. variegatus. publications.gc.ca

Given the tendency of PBDEs to partition to sediment due to their hydrophobicity, the lack of data for this compound represents a significant knowledge gap in understanding its potential risk to benthic organisms.

Terrestrial Organism Studies

The impact of this compound on the terrestrial environment is another critical aspect of its ecotoxicological profile, with potential effects on soil health and biota.

Soil Microorganism Responses

Direct research on the effects of this compound on soil microorganisms is scarce. However, a study on the effects of 4,4'-dibromodiphenyl ether (BDE-15) and decabromodiphenyl ether (BDE-209) on soil microbial activity provides valuable insights. nih.gov In this study, soil was spiked with BDE-15 and BDE-209 at concentrations of 1, 10, and 100 mg/kg and incubated for 180 days. nih.gov

The results showed that bacterial counts were significantly higher in the soil amended with BDE-15, suggesting a potential utilization of this compound by some bacteria or an alteration of the microbial community structure that favors certain populations. nih.gov Conversely, increasing concentrations of BDE-209 led to a suppression of bacterial counts. nih.gov Furthermore, high doses of both BDE-15 and BDE-209 were found to alter the soil microbial community structure. nih.gov This indicates that dibromodiphenyl ethers can have a significant impact on soil microbial communities, though the specific effects may vary depending on the congener and its concentration.

Table 2: Effects of 4,4'-Dibromodiphenyl Ether (BDE-15) on Soil Microbial Parameters after 180 Days

Plant and Earthworm Studies

There is a lack of direct studies on the effects of this compound on plants and earthworms. However, research on other PBDE congeners can offer a general understanding of the potential risks.

A study on the uptake of 4-bromodiphenyl ether (BDE-3) by white radish (Raphanus sativus L.) demonstrated that this compound can be taken up by the plant's roots and translocated to the leaves. nih.gov The accumulation was highest in the fibrous roots, followed by the peels, main roots, and leaves. nih.gov This suggests that lower-brominated PBDEs can be bioavailable to plants from the soil.

Regarding earthworms, studies on commercial PentaBDE mixtures indicated a 14-day acute no-observed-effect concentration (NOEC) of 500 mg/kg dry weight for the earthworm Eisenia fetida. industrialchemicals.gov.au In contrast, a study on the combined effects of decabromodiphenyl ether (BDE-209) and lead on Eisenia fetida showed that exposure to 100 mg/kg of BDE-209 induced avoidance responses in the earthworms.

The absence of specific data for this compound in plant and earthworm studies highlights a critical need for further research to accurately assess its potential impacts on terrestrial ecosystems.

Environmental Remediation and Management Strategies

Adsorption-Based Removal from Aqueous Solutions

Adsorption is a widely explored and effective method for removing organic micropollutants like PBDEs from aqueous solutions. bohrium.comdoi.org The process involves the accumulation of the pollutant molecules on the surface of a solid adsorbent. While commercial adsorbents like activated carbon are highly effective, their cost has driven research towards more economical alternatives. doi.org

The use of low-cost, readily available materials as adsorbents presents an economically viable and environmentally friendly approach for wastewater treatment. doi.org Agricultural wastes, such as tea leaves and coconut by-products, have been identified as promising adsorbents for PBDEs due to their abundance and composition, which is rich in cellulose, hemicelluloses, and lignin. hibiscuspublisher.comhibiscuspublisher.com

Studies have demonstrated the potential of black tea, green tea, and coconut palm leaf powders for the removal of dibromodiphenyl ether congeners from water. mdpi.comresearchgate.net Pre-treatment of these materials, for instance by pressure steam washing, has been shown to enhance their adsorption capacity. mdpi.comresearchgate.net This enhancement is attributed to changes in the surface morphology and an increase in the available binding sites for the pollutant molecules. For example, pressure steam-washed coconut palm leaf powder removed 97.3% of 4,4'-dibromodiphenyl ether (BDE-15) and 97.8% of 4-monobromodiphenyl ether (BDE-3). mdpi.com Similarly, pressure steam-washed black tea was able to remove over 97% of BDE-3. mdpi.com These findings suggest that such low-cost adsorbents could be effectively applied for the removal of structurally similar compounds like 2,3-Dibromodiphenyl ether from contaminated water.

Table 1: Removal Efficiency of PBDEs using Low-Cost Adsorbents This interactive table summarizes the percentage of removal for different PBDEs using various low-cost adsorbents. The data is based on studies of related congeners.

| Adsorbent (Pretreatment) | PBDE Congener | Adsorbent Dose (g·L⁻¹) | Removal Percentage (%) | Reference |

|---|---|---|---|---|

| Black Tea (Original) | BDE-15 | 0.01 | 81.5 | mdpi.comresearchgate.net |

| Black Tea (Pressure Steam Washed) | BDE-3 | 0.01 | 97.8 | mdpi.com |

| Green Tea (Pressure Steam Washed) | BDE-3 | - | 97.4 | mdpi.com |

| Green Tea (Pressure Steam Washed) | BDE-15 | - | 97.1 | mdpi.com |

| Coconut Palm Leaf (Pressure Steam Washed) | BDE-3 | - | 97.3 | mdpi.com |

| Coconut Palm Leaf (Pressure Steam Washed) | BDE-15 | - | 98.5 | mdpi.com |

Understanding the kinetics and capacity of adsorption is crucial for designing effective treatment systems. The adsorption of PBDE congeners onto low-cost adsorbents is typically a rapid process, with equilibrium often achieved within minutes. mdpi.com Kinetic data for the adsorption of BDE-3 and BDE-15 on materials like tea and coconut leaf powders fit well with a pseudo-second-order kinetic model. mdpi.comresearchgate.net This model suggests that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.

The maximum adsorption capacity (q_max) is a key parameter derived from isotherm models, such as the Langmuir model. For pressure steam-washed black tea, green tea, and coconut palm leaf powders, the maximum adsorption capacities for related PBDEs were found to be 21.85 mg·L⁻¹, 14.56 mg·L⁻¹, and 22.47 mg·L⁻¹, respectively. doi.orgmdpi.comresearchgate.net The adsorption rate constants (k₂) for these adsorbents ranged from 8.16 × 10⁻³ to 6.61 × 10⁻² g·(mg·L⁻¹)⁻¹·s⁻¹. mdpi.com

Table 2: Adsorption Kinetic and Capacity Data for PBDE Congeners on Low-Cost Adsorbents This interactive table provides kinetic constants and equilibrium capacities for the adsorption of PBDE congeners, based on the pseudo-second-order model.

| Adsorbent | PBDE Congener | Adsorbent Dose (g·L⁻¹) | Adsorption Capacity at Equilibrium (q_e) (mg·g⁻¹) | Pseudo-Second-Order Rate Constant (k₂) (g·mg⁻¹·s⁻¹) | Reference |

|---|---|---|---|---|---|

| Spent Black Tea | BDE-3 | 0.01 | 459.94 | 0.0005 | hibiscuspublisher.com |

| Spent Black Tea | BDE-3 | 0.02 | 472.75 | 0.00019 | hibiscuspublisher.com |

| Coconut Leaves Powder | BDE-3 | 0.01 | 488.16 | 0.00019 | hibiscuspublisher.com |

| Coconut Leaves Powder | BDE-3 | 0.002 | 2403.61 | 0.000043 | hibiscuspublisher.com |

Utilization of Low-Cost Adsorbents

Bioremediation Approaches

Bioremediation utilizes microorganisms to break down hazardous substances into less toxic or non-toxic compounds. mdpi.com It is considered a cost-effective and environmentally sound approach for managing persistent organic pollutants like PBDEs. nih.gov For PBDEs, the primary anaerobic bioremediation pathway is reductive debromination, where bromine atoms are sequentially removed from the diphenyl ether backbone. nih.gov

This process has been observed for various PBDE congeners. For instance, the conversion of a dibromodiphenyl ether (BDE-15) to a monobromodiphenyl ether (BDE-3) and subsequently to diphenyl ether has been documented in anaerobic bioreactors. nih.gov The white-rot fungus Phanerochaete chrysosporium has also shown the ability to degrade 4,4-dibromodiphenyl ether. mdpi.com The microorganisms involved often work in synergistic partnerships, where one group carries out the dehalogenation and another utilizes the byproducts. nih.gov

The effectiveness of bioremediation depends on the bioavailability of the PBDEs, which is often limited by their hydrophobicity and strong sorption to soil and sediment. nih.govmun.ca While specific studies on the bioremediation of this compound are not extensively detailed in the provided results, the established mechanisms of reductive debromination for other di- and lower-brominated congeners strongly suggest that similar pathways would be viable for its degradation. nih.gov

Advanced Oxidation/Reduction Processes for PBDE Abatement

Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs) are a set of chemical treatment procedures designed to degrade persistent organic pollutants. bohrium.comnih.gov AOPs typically involve the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds, leading to their mineralization into carbon dioxide and water. nih.govmdpi.comnih.gov ARPs, conversely, utilize highly reducing species like hydrated electrons (e_aq⁻) to transform contaminants. nih.govacs.org

Several AOPs and ARPs have been investigated for the abatement of PBDEs:

Zero-Valent Iron (ZVI): ZVI can act as a direct electron donor for the reductive debromination of highly-brominated PBDEs. nih.govmagtech.com.cn However, this can lead to the accumulation of more toxic, lower-brominated congeners. To achieve complete degradation, ZVI is often used in integrated systems. For instance, a two-stage process involving reduction by ZVI followed by oxidation using a ZVI-activated Fenton or persulfate system can effectively achieve ring-opening and complete degradation of the PBDEs. magtech.com.cn

Sulfate (B86663) Radical-Based AOPs: These processes generate sulfate radicals (SO₄•⁻), which have a higher reduction potential and longer half-life than hydroxyl radicals, making them very effective for degrading pollutants. Persulfate can be activated by heat, transition metals, or UV light to generate these powerful radicals.

UV-Based Processes: Ultraviolet light can be used in several ways. In UV-ARPs, UV photolysis of sensitizers like sulfite (B76179) produces hydrated electrons that can reductively degrade contaminants. acs.org In AOPs, UV can be combined with oxidants like hydrogen peroxide (H₂O₂) or ozone (O₃) to generate hydroxyl radicals. mdpi.com Photocatalysis, using semiconductors like titanium dioxide (TiO₂) under UV irradiation, is another effective AOP for degrading PBDEs. bohrium.com

These advanced processes are capable of breaking the stable carbon-bromine bonds and aromatic rings characteristic of PBDEs, offering a promising strategy for the complete destruction of compounds like this compound. magtech.com.cnrsc.org

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting 2,3-Dibromodiphenyl ether in environmental samples?

- Methodology : Gas chromatography coupled with mass spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) is widely used. Matrix-specific cleanup steps (e.g., silica gel chromatography) are critical to remove interfering compounds. Isotope dilution with -labeled internal standards improves quantification accuracy .

- Standard Preparation : Commercial standards (e.g., 50 µg/mL in isooctane) are available for calibration, with storage recommendations at -20°C to prevent degradation .

Q. How can researchers confirm the structural identity and purity of synthesized this compound?

- Techniques : Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) and Fourier-transform infrared (FT-IR) spectroscopy are essential. For example, FT-IR peaks near 1,200 cm confirm ether linkages, while bromine substituents are validated via H NMR splitting patterns .

Q. What are the key challenges in preparing stable standard solutions for environmental analysis?

- Solvent Selection : Isooctane:acetone (98:2) mixtures are preferred due to low volatility and compatibility with GC systems .

- Degradation Mitigation : Light-sensitive storage (amber vials) and avoidance of high temperatures reduce photolytic debromination .

Advanced Research Questions

Q. How can conflicting data on this compound’s environmental persistence be resolved?

- Data Reconciliation : Compare degradation rates across matrices (e.g., soil vs. water) using -labeled analogs to track mineralization pathways. Discrepancies may arise from microbial community variability or co-contaminant interactions .

- Case Study : Liu & Zhu (2011) reported soil half-lives ranging from 60–120 days, influenced by organic carbon content and redox conditions .

Q. What experimental designs are optimal for assessing the compound’s thyroid-disrupting effects in vivo?

- Protocol : Use rodent models with dose ranges spanning 0.1–10 mg/kg/day, monitoring serum thyroxine (T4) and triiodothyronine (T3) levels. Include positive controls (e.g., PCB-153) and measure hepatic enzyme induction (e.g., UDP-glucuronosyltransferase) .

- Critical Endpoints : Embryotoxicity and behavioral deficits in offspring are observed at ≥1 mg/kg/day, suggesting a LOAEL (Lowest-Observed-Adverse-Effect Level) of 1 mg/kg/day .

Q. How can researchers evaluate the compound’s interaction with humic substances in aquatic systems?

- Method : Batch equilibrium experiments with commercial humic acid (HA) at varying pH (5–9). Copper ions (Cu) enhance HA binding via ternary complex formation, increasing solubility by 30–50% .

- Analytical Tools : Fluorescence quenching assays quantify HA binding constants, validated by LC-MS/MS .

Q. What are the regulatory implications of using this compound in laboratory studies under REACH or RoHS?

- Compliance : Ensure procurement of "First Specific Chemical Substance" certification (per Japan’s CSCL) for legal use. Document disposal via incineration (≥850°C) to prevent dioxin formation .

Methodological Gaps and Future Directions

Q. What are the limitations in current ecotoxicological models for predicting bioaccumulation?

- Knowledge Gaps : Limited data on biomagnification factors (BMFs) in higher trophic levels (e.g., predatory fish). Species-specific metabolic pathways (e.g., cytochrome P450 activity) require further characterization .

Q. How can advanced mass spectrometry techniques address isomer-specific toxicity differences?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.